Superior MC1R Selectivity Profile of BMS-470539 vs. α-MSH and NDP-α-MSH
BMS-470539 exhibits a highly selective agonist profile for MC1R, with minimal activity at other melanocortin receptor subtypes. Specifically, BMS-470539 does not activate MC3R and acts as a very weak partial agonist at MC4R and MC5R . In direct contrast, α-MSH is a non-selective agonist that activates MC1R, MC3R, MC4R, and MC5R with comparable potencies, and NDP-α-MSH is a potent non-selective agonist across MC1R, MC3R, MC4R, and MC5R [1]. This selectivity profile is critical for dissecting MC1R-specific pathways without confounding contributions from other melanocortin receptors.
| Evidence Dimension | MC Receptor Subtype Selectivity |
|---|---|
| Target Compound Data | Selective MC1R agonist; no activation of MC3R; very weak partial agonist at MC4R and MC5R |
| Comparator Or Baseline | α-MSH: Non-selective agonist of MC1R, MC3R, MC4R, MC5R; NDP-α-MSH: Potent non-selective agonist of MC1R, MC3R, MC4R, MC5R |
| Quantified Difference | Qualitative difference in selectivity; BMS-470539 is functionally selective for MC1R, whereas α-MSH and NDP-α-MSH are non-selective pan-agonists |
| Conditions | Receptor activation assays in cells expressing human melanocortin receptors |
Why This Matters
The high selectivity of BMS-470539 for MC1R ensures that observed biological effects can be attributed specifically to MC1R activation, making it an essential tool for target validation and mechanistic studies.
- [1] Montero-Melendez, T., et al. (2018). Ligand Bias and Its Association With Pro-resolving Actions of Melanocortin Drugs. Frontiers in Pharmacology, 9, 796. View Source
